5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an isoxazole ring, a pyridine ring, and a tetrahydrothiazolo ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures and functional groups. The presence of nitrogen in the isoxazole and pyridine rings, as well as the carbonyl groups, would likely have a significant impact on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and heterocyclic rings could affect properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis of Isothiazolopyridine, Pyridothiazine, and Pyridothiazepines
Isothiazolopyridines, pyridothiazines, and pyridothiazepines possess valuable biological activities. Research by Youssef et al. (2012) highlights the synthesis of these compounds through both conventional and microwave-assisted methods, indicating the potential for chemical innovation and improved yields using modern synthesis techniques. This advancement could pave the way for the development of new drugs and chemical entities with significant biological importance (Youssef, Azab, & Youssef, 2012).
One-Pot Synthesis of Isoxazole Derivatives
Guleli et al. (2019) describe an efficient method for synthesizing substituted isoxazolopyridine derivatives, showcasing the potential for rapid and versatile chemical synthesis. This method supports the creation of compounds that may possess a variety of pharmacological activities, highlighting the importance of isoxazole derivatives in medicinal chemistry and drug discovery (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Development of Thiazolo and Triazolo Pyrimidines
Research by Haiza et al. (2000) on the synthesis of thiazolo[3,2-a]- and triazolo[4,3-a]-pyrimidines and pyrimido[2,1-c]triazine derivatives showcases the chemical versatility and potential biological relevance of these compounds. These findings are instrumental in the exploration of new therapeutic agents, particularly in the realm of antimicrobial and anticancer drug development (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-N-[5-(1-methyl-2-oxopyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-10-8-13(21-27-10)15(24)20-18-19-12-5-7-23(9-14(12)28-18)17(26)11-4-3-6-22(2)16(11)25/h3-4,6,8H,5,7,9H2,1-2H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFZKEWWEIKYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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